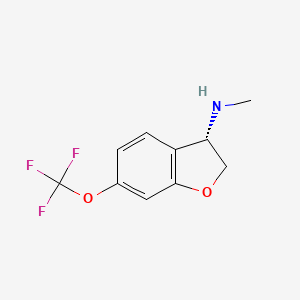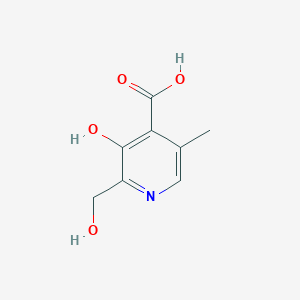
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with the molecular formula C10H19NO2. It is a derivative of cyclohexane, characterized by the presence of an ethyl ester group, an amino group, and a methyl group on the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The amino group and the methyl group are introduced onto the cyclohexane ring through substitution reactions.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride can be compared with similar compounds such as:
Ethyl trans-4-amino-1-methyl-cyclohexanecarboxylate: Differing in the spatial arrangement of the amino and methyl groups.
Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate: Differing in the ester group.
Cyclohexane derivatives: Various derivatives with different functional groups and substitutions.
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
ethyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-8(11)5-7-10;/h8H,3-7,11H2,1-2H3;1H |
Clave InChI |
NFHQFOMQLVEACK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(CC1)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)

![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)



